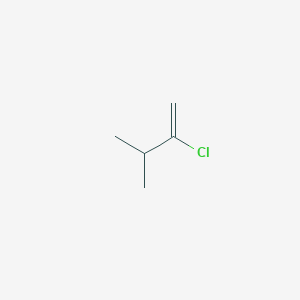
2-Chloro-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylbut-1-ene (CMBE) is a colorless liquid that is commonly used in organic synthesis. It is an important intermediate in the production of various chemicals, including pharmaceuticals and pesticides. CMBE is also used in scientific research to investigate its mechanism of action and physiological effects.
Mécanisme D'action
2-Chloro-3-methylbut-1-ene works by binding to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other foreign substances. This can lead to increased levels of these substances in the body, which can have both beneficial and harmful effects.
Effets Biochimiques Et Physiologiques
2-Chloro-3-methylbut-1-ene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-Chloro-3-methylbut-1-ene has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-methylbut-1-ene is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It is a potent inhibitor of these enzymes and can be used to investigate their function in vitro and in vivo. However, 2-Chloro-3-methylbut-1-ene is also toxic and can cause harm to living organisms if not handled properly. Therefore, caution must be taken when using 2-Chloro-3-methylbut-1-ene in laboratory experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-3-methylbut-1-ene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of interest is its role in drug metabolism and its potential for drug-drug interactions. Further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-3-methylbut-1-ene.
Méthodes De Synthèse
2-Chloro-3-methylbut-1-ene can be synthesized by the reaction of 2-methyl-2-butene with hydrogen chloride gas in the presence of a catalyst. The reaction typically occurs at room temperature and atmospheric pressure. The resulting product is then purified through distillation.
Applications De Recherche Scientifique
2-Chloro-3-methylbut-1-ene has been widely used in scientific research to investigate its mechanism of action and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. 2-Chloro-3-methylbut-1-ene has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
17773-64-7 |
|---|---|
Nom du produit |
2-Chloro-3-methylbut-1-ene |
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
2-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
Clé InChI |
RBSYGFLXVMWYGD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)Cl |
SMILES canonique |
CC(C)C(=C)Cl |
Synonymes |
2-Chloro-3-methyl-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



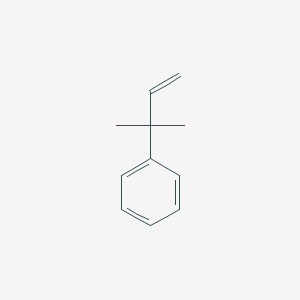
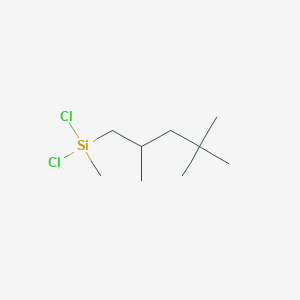
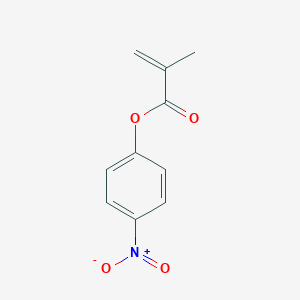


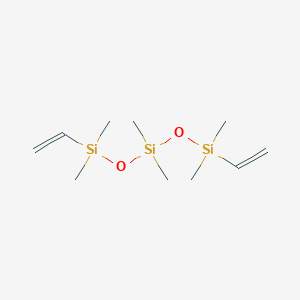
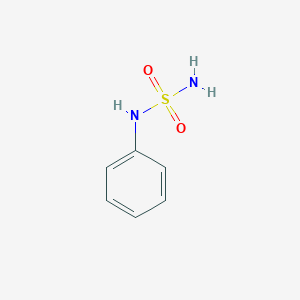
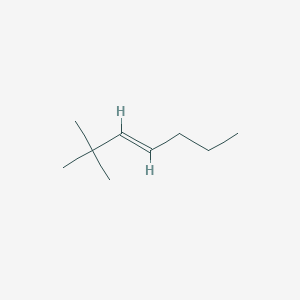
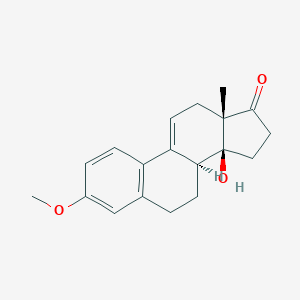
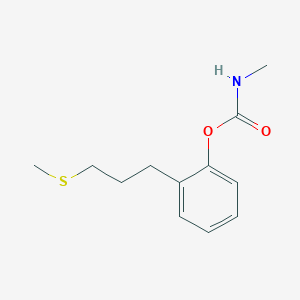
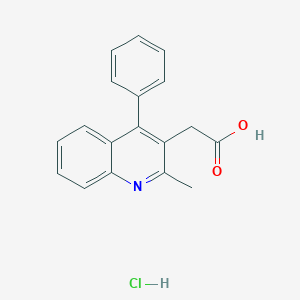
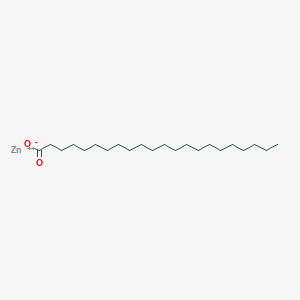
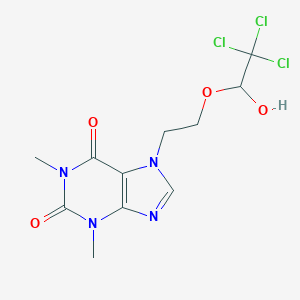
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)